7-(Benzyloxy)-4-chloro-6-methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple and readily available starting materials such as vanillin or methyl 4-hydroxy-3-methoxybenzoate. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, for example, includes steps such as substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Similarly, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization, with the reaction conditions such as the amount of reagent, temperature, and time being critical for the outcome .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been confirmed using spectroscopic methods like NMR and mass spectrometry. Additionally, X-ray powder diffraction and single crystal X-ray diffraction have been employed to determine the crystal systems and space groups of these compounds. For instance, one derivative crystallizes in an orthorhombic system with space group Fdd2, while another crystallizes in the orthorhombic system, space group Pbca . These studies provide detailed insights into the molecular geometry and intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. For example, the reactions of tetrahydroisoquinolines have been studied, revealing the formation of different derivatives through thermal isomerization and reactions with organic and hydrohalic acids . These reactions are significant as they provide pathways to modify the chemical structure and potentially alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the specific crystal systems they belong to suggest a degree of stability and predictability in their solid-state forms. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of these structures, as seen in the compound acting as an effective inhibitor on the proliferation of a lung cancer cell line . The substitution patterns and the presence of functional groups like methoxy and benzyloxy influence the overall planarity and the formation modes of intermolecular interactions, which are crucial for their biological activity and structural stabilization .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
Bioactive Molecules
- Scientific Field: Pharmaceutical Sciences
- Application Summary: The coumarin core, a structural motif highly recurrent in both natural products and bioactive molecules, has shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
- Methods of Application: The coumarin nucleus has been widely decorated to develop compounds showing diverse pharmacological activities .
- Results: The research group of Prof. Angelo Carotti (Bari, Italy) has reported significant scientific results in the last 2 decades of investigation around the coumarin nucleus .
Synthesis of Bioactive Compounds
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of bioactive compounds . It was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination .
- Methods of Application: The synthesis process involved several steps including substitution, nitration, reduction, cyclization, and chlorination .
- Results: The structure of the synthesized compound was confirmed by 1H NMR and MS spectrum. The total yield of the five steps was 29.2% .
Synthesis of Vandetanib
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “7-(Benzyloxy)-4-chloro-6-methoxyquinazoline” is used in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer .
- Methods of Application: The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination .
- Results: The structure of the synthesized compound was confirmed by 1H NMR and MS spectrum. The total yield of the five steps was 29.2% .
Antioxidant, Antimicrobial, Anti-inflammatory Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .
- Methods of Application: The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
- Results: The ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLZPMKNBDEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627294 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
CAS RN |
286371-49-1 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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